3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid
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Overview
Description
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid is a complex organic compound that belongs to the class of benzothiadiazole derivatives This compound is known for its unique structural features, which include a benzothiadiazole ring fused with a benzoic acid moiety
Mechanism of Action
Target of Action
A structurally similar compound, [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-phenylacetic acid, has been used in proteomics research Proteomics involves the large-scale study of proteins, particularly their structures and functions
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other benzothiadiazol compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Pharmacokinetics
Its molecular weight (34938 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid are not fully understood due to the limited research available. It is known that benzothiadiazole derivatives, to which this compound belongs, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Cellular Effects
The specific cellular effects of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid are currently unknown due to the lack of direct research on this compound. It is plausible that this compound could influence cellular function given its potential role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid is not well-studied. Benzothiadiazole derivatives are known to undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . This suggests that 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid may interact with biomolecules in a similar manner.
Metabolic Pathways
The metabolic pathways involving 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid are not well-understood. Amino acids and their derivatives are known to play crucial roles in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzenesulfonamide with 4-chlorobenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-ylaminobenzoic acid
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4-methylbenzoic acid
Uniqueness
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, reactivity, or selectivity towards certain biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c17-13(18)8-3-1-4-9(7-8)16-22(19,20)11-6-2-5-10-12(11)15-21-14-10/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXRAURQKQCJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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